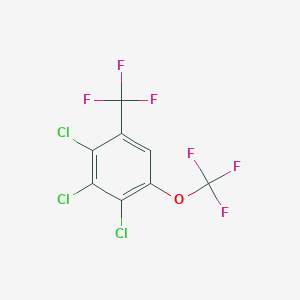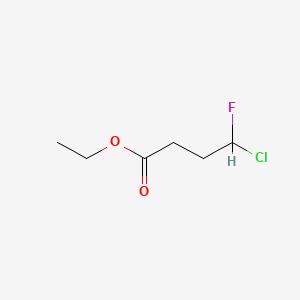
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride (TTFB) is an organofluorine compound that has been studied for its potential applications in a wide range of scientific research fields. It is a colorless liquid, which is soluble in most organic solvents, and is used as a reagent in organic synthesis. TTFB is also known as trifluoromethylchlorobenzene, trifluoromethoxychlorobenzene, or trifluoromethoxychlorobenzene.
科学研究应用
TTFB has been studied for its potential applications in a wide range of scientific research fields. It is used as a reagent in organic synthesis, and has been studied for its potential use as a catalyst in the production of polymers and other materials. It has also been studied for its potential use as a solvent for the extraction of organic compounds from aqueous solutions. In addition, TTFB has been studied for its potential applications in biochemistry, including as a reagent for the synthesis of biologically active compounds.
作用机制
The mechanism of action of TTFB is not well-understood. It is believed that the compound acts as a Lewis acid, and is able to catalyze a variety of organic reactions. It is also believed to act as an electron-withdrawing group, which can increase the acidity of a molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of TTFB have not been extensively studied. However, it is believed that the compound may have some effects on the central nervous system, as it has been found to inhibit the enzyme acetylcholinesterase. In addition, it has been found to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters.
实验室实验的优点和局限性
The advantages of using TTFB in laboratory experiments include its low cost, low toxicity, and its solubility in most organic solvents. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as its low reactivity and its slow reaction rate. In addition, it is not very soluble in water, and is not very soluble in aqueous solutions.
未来方向
Future research on TTFB could focus on the development of new methods for its synthesis, as well as the development of new applications for the compound. In addition, further research could be conducted on the biochemical and physiological effects of TTFB, and on the mechanism of action of the compound. Finally, further research could be conducted on the advantages and limitations of using TTFB in laboratory experiments.
合成方法
TTFB can be synthesized by the reaction of trichlorobenzene and trifluoromethyl iodide at a temperature of 60°C. The reaction is catalyzed by a Lewis acid such as zinc chloride or tin(IV) chloride. The reaction is believed to proceed via a radical mechanism, with the trifluoromethyl iodide acting as a radical initiator.
属性
IUPAC Name |
2,3,4-trichloro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3F6O/c9-4-2(7(12,13)14)1-3(5(10)6(4)11)18-8(15,16)17/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNDVGKUQJQLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1OC(F)(F)F)Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














